Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate
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Overview
Description
Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate is a complex organic compound that features both an indole and an imidazole moiety. These structures are significant in various biological and chemical contexts due to their presence in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate typically involves multiple steps, starting with the preparation of the indole and imidazole precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The imidazole moiety can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Histidine: An amino acid that contains an imidazole ring.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate is unique due to its combination of both indole and imidazole structures, which allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to compounds that contain only one of these moieties .
Properties
IUPAC Name |
methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-19-11-18-10-14(19)8-16(21)20-13(9-17(22)23-2)7-12-5-3-4-6-15(12)20/h3-6,10-11,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLYFQBWWWGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)N2C(CC3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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